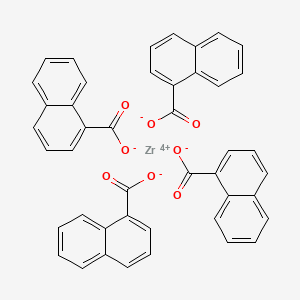
Naphthalene-1-carboxylate;zirconium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1-carboxylate;zirconium(4+) is a coordination compound that combines the organic ligand naphthalene-1-carboxylate with the metal ion zirconium(4+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1-carboxylate;zirconium(4+) typically involves the reaction of zirconium salts with naphthalene-1-carboxylic acid. One common method is to dissolve zirconium chloride in a suitable solvent, such as ethanol, and then add naphthalene-1-carboxylic acid under controlled conditions. The reaction mixture is often heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of naphthalene-1-carboxylate;zirconium(4+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Naphthalene-1-carboxylate;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The naphthalene-1-carboxylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes .
科学的研究の応用
Naphthalene-1-carboxylate;zirconium(4+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of naphthalene-1-carboxylate;zirconium(4+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The zirconium ion acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and hydrogenation. The naphthalene-1-carboxylate ligand provides stability to the complex and can influence the reactivity and selectivity of the compound .
類似化合物との比較
Similar Compounds
Zirconium(IV) chloride: A common zirconium compound used in various chemical reactions.
Naphthalene-2-carboxylate;zirconium(4+): A similar coordination compound with a different ligand position.
Zirconium acetylacetonate: Another zirconium complex used in catalysis and materials science.
Uniqueness
Naphthalene-1-carboxylate;zirconium(4+) is unique due to its specific ligand structure, which can influence its reactivity and selectivity in chemical reactions. Its combination of organic and inorganic components provides a versatile platform for various applications in catalysis, materials science, and beyond .
特性
IUPAC Name |
naphthalene-1-carboxylate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBCIWLMUBBGBE-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28O8Zr |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














